2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Description
Properties
IUPAC Name |
2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-15-6-9(5-10(12)13)11(14-15)8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXYUKQGCAQBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide (CAS Number: 2097971-20-3) is a heterocyclic compound featuring a pyrazole ring fused with a thiophene moiety. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N4S, with a molecular weight of 234.32 g/mol. The compound's structure is characterized by the following features:
| Feature | Description |
|---|---|
| Molecular Formula | C11H14N4S |
| Molecular Weight | 234.32 g/mol |
| CAS Number | 2097971-20-3 |
Antimicrobial Properties
Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable effects. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, in vitro assays demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). These studies reported that the compounds lead to cell cycle arrest and increased sub-G0/G1 populations, indicative of apoptotic activity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that it may modulate the activity of enzymes or receptors involved in critical signaling pathways related to cell proliferation and survival. For example, inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), an enzyme linked to inflammation and cancer progression, has been suggested as a potential mechanism .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antimicrobial agents .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized several derivatives based on the pyrazole scaffold. One derivative demonstrated significant cytotoxicity against A549 cells with an IC50 value comparable to established chemotherapeutics. The study concluded that the incorporation of thiophene enhances the compound's bioactivity through improved interaction with cellular targets .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and thiophene structures exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has demonstrated that 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide can be synthesized to explore its efficacy against specific cancer types.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of pyrazole derivatives, including those similar to this compound. The results showed promising cytotoxic effects against breast cancer cell lines, indicating the compound's potential as a lead structure for further development .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that thiophene-containing compounds possess significant antibacterial and antifungal properties.
Case Study:
In a study published in Pharmaceutical Biology, derivatives of this compound were tested against various microbial strains. The results demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Organic Synthesis Applications
1. Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization, making it valuable in the synthesis of more complex molecules.
Data Table: Synthetic Applications
| Application Type | Description |
|---|---|
| Intermediate for Synthesis | Used in the preparation of esters and amides. |
| Building Block | Acts as a precursor for synthesizing biologically active compounds. |
2. Coordination Chemistry
The compound's ability to form coordination complexes with metal ions is another area of interest. Such complexes can exhibit enhanced properties useful in catalysis and materials science.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their substitution patterns:
Key Observations:
- Substituent Effects: Fluoroethyl vs. Propargyl Group: The propargyl substituent in introduces sp-hybridized carbon, enhancing reactivity for click chemistry applications .
- Thiophene Position : The thiophen-3-yl group in the target compound vs. thiophen-2-yl in may influence steric interactions in protein binding due to spatial arrangement differences.
Comparison with Analog Syntheses:
- 1,3,4-Thiadiazoles: Synthesized via cyclization of hydrazinecarbothioamide derivatives with hydrazonoyl chlorides, emphasizing the role of sulfur in heterocycle formation .
- 1,3,4-Oxadiazoles : Prepared through oxidative cyclization of thiosemicarbazides, highlighting the versatility of oxadiazole scaffolds in agrochemical design .
Target Compound (Hypothetical):
The acetimidamide group may target enzymes like succinate dehydrogenase (SDH) in fungi, similar to penthiopyrad-derived oxadiazoles .
Analog Activities:
- 1,3,4-Thiadiazoles : Exhibited antimicrobial activity against E. coli and C. albicans, with MIC values <10 µg/mL for select derivatives .
- 1,3,4-Oxadiazoles : Demonstrated >50% inhibition against Sclerotinia sclerotiorum at 50 µg/mL, with bromobenzyl thioethers showing herbicidal bleaching effects .
- Fluoroethyl Analog : Enhanced lipophilicity may improve fungal cell membrane penetration compared to the ethyl-substituted target compound .
Physicochemical Properties
Notes:
- The acetimidamide group in the target compound likely improves water solubility compared to thioether or nitro-substituted analogs .
- Crystal structures of analogs (e.g., oxadiazole 5a) reveal planar heterocyclic cores stabilized by π-π stacking, a feature shared with the target compound’s pyrazole-thiophene system .
Preparation Methods
Synthesis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole Intermediate
- Starting Materials: Ethyl hydrazine derivatives and 3-thiophenecarboxaldehyde or related thiophene-containing precursors.
- Method: Condensation of ethyl hydrazine with a β-ketoester or β-diketone intermediate bearing the thiophen-3-yl substituent leads to the formation of the pyrazole ring.
- Reaction Conditions: Acidic or basic catalysis under reflux in solvents such as ethanol or acetic acid.
- Outcome: Formation of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole with high regioselectivity.
Introduction of the Acetimidamide Group at the 4-Position
- Starting Material: The pyrazole intermediate synthesized in Step 1.
- Method: Halogenation at the 4-position of the pyrazole ring (e.g., bromination) followed by nucleophilic substitution with amidine derivatives or direct amidination.
- Alternative Method: Direct amidination using reagents such as amidines or amidine hydrochlorides in the presence of coupling agents or under electro-oxidative conditions.
- Reaction Conditions: Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures or under electrochemical conditions.
- Outcome: Formation of 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide with good yield and purity.
Advanced Electro-Oxidative Three-Component Synthesis (Recent Research)
A novel and efficient method reported involves an electro-oxidative three-component synthesis combining amines, amidines, and carbon disulfide to form related heterocyclic amidine compounds. Although this method is primarily applied to 1,2,4-thiadiazoles, its principles can be adapted for pyrazole acetimidamide synthesis, offering a greener and more sustainable approach by avoiding harsh reagents and enabling mild reaction conditions.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, DMF, DMSO | Polar solvents favor amidination |
| Temperature | 60–120 °C | Elevated temperatures improve yield |
| Catalysts/Reagents | Acid/base catalysts, halogenating agents, coupling agents | For ring formation and functionalization |
| Reaction Time | 4–24 hours | Depends on method and scale |
| Electrochemical Setup | Constant current electrolysis | For electro-oxidative amidination |
Analytical and Purification Techniques
- Purification: Column chromatography and recrystallization are standard to isolate the final compound.
- Characterization: NMR (¹H, ¹³C), Mass Spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity.
Summary of Research Findings
- The multi-step synthetic route allows precise control over substitution patterns on the pyrazole ring.
- Electro-oxidative methods present an innovative alternative to traditional chemical synthesis, reducing environmental impact.
- Optimization of reaction parameters significantly affects yield and selectivity.
- The compound's synthesis is scalable and amenable to pharmaceutical applications due to its structural complexity and biological relevance.
Q & A
Q. How can the crystal structure of 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide be determined experimentally?
- Methodological Answer : The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD). Collect high-resolution diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Employ the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) to handle phase determination and refinement. Key parameters include:
Q. What synthetic strategies are effective for optimizing the yield of this compound?
- Methodological Answer : Multi-step synthesis often involves coupling a pyrazole-thiophene intermediate with acetimidamide precursors. Key optimizations include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Temperature control : Maintain reactions between 60–80°C to balance kinetics and side-product formation.
- Monitoring : Track reaction progress via TLC or HPLC with UV detection at 254 nm.
For example, analogous pyrazole-thiophene derivatives achieved yields >80% under similar conditions .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating ethyl group at the pyrazole N1 position and electron-withdrawing thiophene moiety at C3 create a polarized electronic environment. To quantify this:
- Computational analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces.
- Experimental validation : Compare reaction rates with substituted analogs (e.g., replacing ethyl with bulkier groups) in SNAr reactions.
Studies on similar pyrazole derivatives show that electron-deficient thiophene rings enhance electrophilicity at the acetimidamide carbon .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?
- Methodological Answer : Discrepancies in NMR assignments often arise from tautomerism or dynamic effects. To address this:
- 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons, especially for distinguishing thiophene (δ ~7.1–7.3 ppm) and pyrazole (δ ~6.5–6.8 ppm) protons.
- Variable-temperature NMR : Conduct experiments at 25°C and –40°C to identify exchange broadening caused by tautomerism.
- HRMS validation : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error to rule out impurities .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in antimicrobial applications?
- Methodological Answer :
- Bioisosteric replacement : Synthesize analogs with substituted thiophenes (e.g., 2-thienyl vs. 3-thienyl) or modified acetimidamide groups (e.g., cyano or nitro substitutions).
- Biological assays : Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., B. mycoides) bacteria using microbroth dilution (MIC values).
- Data correlation : Use multivariate regression to link logP, polar surface area, and antimicrobial potency. For example, derivatives with lower logP (<2.5) showed enhanced activity in analogous 1,3,4-thiadiazoles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
